molecular formula C10H19NO B13706102 1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde

1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde

Cat. No.: B13706102
M. Wt: 169.26 g/mol
InChI Key: CKUXZQBAXOYHMS-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde is an organic compound with the molecular formula C10H19NO It contains a cyclohexane ring substituted with a dimethylaminomethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde typically involves the reaction of cyclohexanecarbaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

Scientific Research Applications

1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylaminomethyl group can interact with receptors and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Dimethylamino)methyl]cyclopentanecarbaldehyde
  • 1-[(Diethylamino)methyl]cyclopropanamine
  • 1-[(Dimethylamino)methyl]cyclohexanol

Uniqueness

1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[(dimethylamino)methyl]cyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H19NO/c1-11(2)8-10(9-12)6-4-3-5-7-10/h9H,3-8H2,1-2H3

InChI Key

CKUXZQBAXOYHMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCCCC1)C=O

Origin of Product

United States

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